Methoxybenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

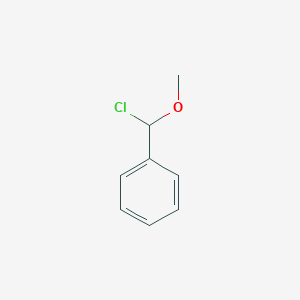

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

[chloro(methoxy)methyl]benzene |

InChI |

InChI=1S/C8H9ClO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

YVBSAPDHRXHFHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

para-Methoxybenzyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of para-methoxybenzyl chloride (PMB-Cl), a crucial reagent in synthetic organic chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a protecting group in complex molecular syntheses, including peptide and natural product synthesis.

Chemical and Physical Properties

para-Methoxybenzyl chloride, also known as 4-methoxybenzyl chloride, is a substituted aromatic compound widely utilized for the introduction of the para-methoxybenzyl (PMB) protecting group. The key identifiers and physical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 824-94-2 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Melting Point | -1 °C | [3][4] |

| Boiling Point | 117-118 °C at 14 mmHg | [3][4] |

| Density | 1.155 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.548 | [3][4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

| Stability | Moisture sensitive; may be stabilized with potassium carbonate | [3][5] |

Synthesis of para-Methoxybenzyl Chloride

There are several established methods for the synthesis of para-methoxybenzyl chloride. Two common laboratory-scale procedures are detailed below.

Method 1: From p-Methoxybenzyl Alcohol

This protocol involves the reaction of p-methoxybenzyl alcohol with thionyl chloride.

Experimental Protocol:

-

To a solution of 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform, add 119 g of thionyl chloride dropwise.[6]

-

Stir the mixture and heat under reflux for 2 hours.[6]

-

After the reaction is complete, concentrate the mixture on a steam bath.[6]

-

Fractionally distill the residue to yield p-methoxybenzyl chloride.[6]

Method 2: From Anisole (B1667542) and Paraformaldehyde

This method involves the chloromethylation of anisole.

Experimental Protocol:

-

Cool a solution of 108.1 grams of anisole in 450 ml of benzene (B151609) to 2°C.[3]

-

Saturate the solution with gaseous hydrogen chloride for 3 hours, maintaining a maximum temperature of 5°C.[3]

-

Add 38.6 grams of paraformaldehyde at 20°C.[3]

-

Heat the reaction mixture to 45°C and maintain for 1 hour, then cool back to 20°C.[3]

-

Introduce gaseous hydrogen chloride for an additional 5 hours.[3]

-

Separate the aqueous layer and wash the benzene solution with a saturated solution of calcium chloride (eight 150 ml portions).[3]

-

Dry the organic layer over magnesium sulfate.[3]

-

Distill the residue under vacuum to yield 4-methoxybenzyl chloride (b.p. 108°-110° C/12 Torr).[3]

Applications in Organic Synthesis: The PMB Protecting Group

The primary utility of para-methoxybenzyl chloride is to introduce the para-methoxybenzyl (PMB) group to protect various functional groups, most notably alcohols. The PMB group is favored for its stability under a range of conditions and its selective removal under oxidative or strongly acidic conditions.[1][5]

Protection of Alcohols

The protection of an alcohol as a PMB ether is typically achieved via a Williamson ether synthesis.

Experimental Protocol (General):

-

Deprotonate the alcohol with a moderately strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the alkoxide.[1]

-

Add para-methoxybenzyl chloride to the solution.

-

The alkoxide displaces the chloride in an SN2 reaction to form the PMB ether.

Caption: Williamson ether synthesis for PMB protection of alcohols.

Deprotection of PMB Ethers

A key advantage of the PMB group is the variety of methods available for its removal, allowing for orthogonal deprotection strategies in complex syntheses.[7]

Experimental Protocols (General):

-

Oxidative Cleavage with DDQ: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common and mild method for PMB deprotection. The electron-donating methoxy (B1213986) group facilitates a single electron transfer (SET) with DDQ.[1][5]

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave PMB ethers. This method is often used in peptide synthesis.[2][7]

-

Lewis Acid-Mediated Cleavage: Lewis acids such as aluminum chloride (AlCl₃) can be used for deprotection, particularly in substrates sensitive to other methods.[7]

-

Hydrogenation: Similar to benzyl (B1604629) ethers, PMB ethers can be cleaved by catalytic hydrogenation (e.g., using Pd(OH)₂), though this is less common due to the availability of milder oxidative methods.[7]

Caption: Common deprotection methods for PMB ethers.

Role in Suzuki-Miyaura Cross-Coupling Reactions

para-Methoxybenzyl chloride can serve as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form diarylmethane structures, which are prevalent in many pharmaceutical compounds.[8][9]

Experimental Protocol (General):

-

In a sealed tube under a nitrogen atmosphere, combine the arylboronic acid or potassium aryltrifluoroborate (1.0 equivalent), a base such as cesium carbonate (Cs₂CO₃, 3.0 equivalents), a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and para-methoxybenzyl chloride (1.0 equivalent).[8][9]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., THF) and water (e.g., 10:1 ratio).[8]

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.[8]

-

Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[8]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

para-Methoxybenzyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep containers securely sealed when not in use.[4]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents. It should be stored under an inert atmosphere and refrigerated (2-8°C).[3][4][11]

-

First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[10]

Conclusion

para-Methoxybenzyl chloride is an indispensable tool in modern organic synthesis. Its utility as a precursor to the robust and versatile PMB protecting group makes it a cornerstone reagent for the synthesis of complex molecules in drug discovery and materials science. The specific deprotection pathways available for the PMB group provide chemists with a high degree of control in multistep synthetic sequences. Proper handling and storage are critical to ensure its safe and effective use in the laboratory.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. connectsci.au [connectsci.au]

- 3. prepchem.com [prepchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide on the Mechanism of Action of Methoxybenzyl Chloride as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The para-methoxybenzyl (PMB) group, introduced via p-methoxybenzyl chloride (PMB-Cl), is a versatile and widely utilized protecting group in organic synthesis. Its popularity stems from its stability under various conditions and, most notably, its susceptibility to unique cleavage methods that allow for orthogonal deprotection strategies in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the core mechanisms of action, applications, and experimental considerations for the use of the PMB protecting group.

Core Concepts

The PMB group is primarily used to protect hydroxyl and amine functionalities, but it can also be applied to thiols and carboxylic acids.[1][3] The electron-donating para-methoxy substituent on the benzyl (B1604629) group significantly influences its reactivity, making it more labile than the unsubstituted benzyl (Bn) group under both acidic and oxidative conditions.[4] This electronic feature is central to its mechanism of action and selective removal.

Mechanism of Protection

The introduction of the PMB group typically proceeds via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis for the protection of alcohols.[1]

Protection of Alcohols:

In this reaction, a moderately strong base is used to deprotonate the alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of PMB-Cl in an SN2 reaction to form the corresponding PMB ether.[1]

-

Typical Conditions: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common choice of base.[1][5]

-

Alternative Reagents: For more sensitive substrates or to avoid strong bases, other methods such as using PMB-trichloroacetimidate with a catalytic amount of acid can be employed, which is particularly useful for protecting hindered tertiary alcohols.[1][2]

Protection of Amines, Thiols, and Carboxylic Acids:

-

Amines: Primary and secondary amines can be protected as PMB-amines by reaction with PMB-Cl, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct.[3]

-

Thiols: Thiols can be converted to PMB thioethers, although this application is less common.[3] The 4-methoxybenzylthiol can also be used as a protected form of the thiol itself.[6]

-

Carboxylic Acids: Carboxylic acids are protected as PMB esters by reacting the carboxylic acid with PMB-Cl in the presence of a base like triethylamine.[7]

Protection Reaction Workflow

Caption: General workflows for the protection of alcohols and amines using p-methoxybenzyl chloride.

Mechanism of Deprotection

A key advantage of the PMB group is the variety of methods available for its removal, which allows for selective deprotection in the presence of other protecting groups.

1. Oxidative Cleavage:

This is the most distinctive method for PMB group removal and relies on the electron-rich nature of the p-methoxy-substituted benzene (B151609) ring.[1]

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a mild and highly effective reagent for the deprotection of PMB ethers. The mechanism involves a single electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a radical cation intermediate. This intermediate is stabilized by the para-methoxy group. Subsequent reaction with water leads to the formation of a hemiacetal, which then fragments to release the free alcohol and p-methoxybenzaldehyde.[1][2]

-

Ceric Ammonium Nitrate (CAN): CAN is another common oxidant that can be used for PMB deprotection, operating through a similar oxidative mechanism.[1]

-

Other Oxidants: N-bromosuccinimide (NBS) and iodine in methanol (B129727) have also been reported for PMB ether cleavage.[1][8]

2. Acidic Cleavage:

PMB ethers can be cleaved under acidic conditions, although they are less stable to acid than unsubstituted benzyl ethers.[1]

-

Trifluoroacetic Acid (TFA): A common method involves the use of TFA, often in a solvent like dichloromethane (B109758) (CH₂Cl₂).[5] The mechanism proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and the stabilized p-methoxybenzyl cation. This cation is typically scavenged by a nucleophile present in the reaction mixture to prevent side reactions.[7]

-

Lewis Acids: Various Lewis acids, such as tin(IV) chloride (SnCl₂), aluminum chloride (AlCl₃), and zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), can also effect the cleavage of PMB ethers.[8][9]

3. Hydrogenolysis:

Similar to benzyl ethers, PMB ethers can be cleaved by hydrogenolysis, using a palladium catalyst and a source of hydrogen. However, this method is less common due to the availability of milder oxidative and acidic deprotection methods.[10]

DDQ Deprotection Pathway

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 6. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A Facile, Efficient and Selective Deprotection of P - Methoxy Ben...: Ingenta Connect [ingentaconnect.com]

- 10. Protection of Alcohols | NROChemistry [nrochemistry.com]

Spectroscopic Profile of 4-Methoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxybenzyl chloride (CAS No. 824-94-2), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 4-Methoxybenzyl chloride, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its molecular structure.

¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methoxybenzyl chloride in deuterated chloroform (B151607) (CDCl₃) typically exhibits three distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to CH₂Cl) |

| ~6.88 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~4.57 | Singlet | 2H | -CH₂Cl |

| ~3.80 | Singlet | 3H | -OCH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Methoxybenzyl chloride, the spectrum will show distinct peaks for the aromatic carbons, the methylene carbon, and the methoxy carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | C -OCH₃ (aromatic) |

| ~130.3 | C -H (aromatic, ortho to CH₂Cl) |

| ~129.5 | C -CH₂Cl (aromatic) |

| ~114.1 | C -H (aromatic, ortho to OCH₃) |

| ~55.3 | -OC H₃ |

| ~46.3 | -C H₂Cl |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Methoxybenzyl chloride, typically recorded as a thin film, shows characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1610, 1510, 1460 | Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~700 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for the analysis of relatively small organic molecules like 4-Methoxybenzyl chloride.

The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.61 g/mol ). The fragmentation pattern provides further structural information.

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular ion) |

| 121 | High | [M - Cl]⁺ (Loss of chlorine radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections describe generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 4-Methoxybenzyl chloride is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 4-Methoxybenzyl chloride, the spectrum is often obtained using the neat (undiluted) liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[2][4]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[3] A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like 4-Methoxybenzyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.[6][7] The sample is vaporized and separated on a capillary column before entering the mass spectrometer. In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) in a process called Electron Ionization (EI).[6]

Data Acquisition: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. The GC oven temperature is programmed to ensure good separation of the analyte from any impurities.[7][8][9]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical logical workflow for the spectroscopic analysis of a chemical compound like 4-Methoxybenzyl chloride.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. tdi-bi.com [tdi-bi.com]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Williamson Ether Synthesis for PMB Protection of Alcohols

For Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Among the plethora of alcohol protecting groups, the p-methoxybenzyl (PMB) ether stands out due to its robust nature and unique deprotection methods. The most fundamental and widely employed method for the installation of the PMB group is the Williamson ether synthesis, a reliable and versatile SN2 reaction. This technical guide provides a comprehensive overview of the mechanism, scope, and experimental protocols for the PMB protection of alcohols via the Williamson ether synthesis, tailored for professionals in chemical research and drug development.

The Core Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of an alcohol (R-OH) with a strong base to form a potent nucleophile, the alkoxide (R-O⁻). This alkoxide then attacks the electrophilic benzylic carbon of a p-methoxybenzyl halide (most commonly PMB-Cl or PMB-Br), displacing the halide leaving group in a single, concerted step.[2] This process results in the formation of the desired PMB ether and an inorganic salt byproduct.

The use of a strong, non-nucleophilic base is crucial for the efficient generation of the alkoxide without competing side reactions. Sodium hydride (NaH) is a frequently used base for this purpose, offering the advantage that the only byproduct of deprotonation is hydrogen gas, which is easily removed from the reaction mixture.[2]

References

Oxidative Cleavage of p-Methoxybenzyl (PMB) Ethers with DDQ: A Mechanistic and Practical Guide

The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for alcohols in modern organic synthesis, prized for its stability across a range of conditions. Its removal via oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a key transformation that offers excellent selectivity and reliability.[1][2][3][4] This technical guide provides an in-depth examination of the underlying mechanism, practical experimental protocols, and the scope of this important deprotection strategy.

The Core Mechanism of Oxidative Cleavage

The deprotection of PMB ethers with DDQ is not a simple hydrolysis but a nuanced oxidative process initiated by a single-electron transfer (SET).[1] The electron-donating p-methoxy group on the benzyl (B1604629) ring is critical, as it lowers the oxidation potential of the PMB ether, making it significantly more reactive towards DDQ than a standard benzyl (Bn) ether.[1][5] The mechanism proceeds through several distinct stages:

-

Formation of a Charge-Transfer Complex (CTC): The process begins with the rapid, reversible association of the electron-rich PMB ether (the donor) and the electron-deficient DDQ quinone (the acceptor) to form a colored charge-transfer complex.[6][7][8] This non-covalent interaction pre-organizes the reactants for the subsequent electron transfer.

-

Single-Electron Transfer (SET): Within the CTC, the rate-determining step occurs: a single electron is transferred from the PMB ether to DDQ. This generates a PMB radical cation, which is stabilized by the p-methoxy group, and the DDQ radical anion.[1]

-

Formation of a Benzylic Oxonium Ion: The highly reactive PMB radical cation is rapidly converted into a more stable benzylic oxonium ion.

-

Nucleophilic Quench and Fragmentation: Water, present in the reaction medium, acts as a nucleophile, attacking the oxonium ion to form a hemiacetal intermediate. This intermediate is unstable and rapidly fragments to release the deprotected alcohol, p-methoxybenzaldehyde, and the reduced DDQ hydroquinone (B1673460) (DDQH₂).[1][6]

The overall reaction is illustrated below.

Caption: Overall reaction for PMB deprotection with DDQ.

The detailed mechanistic pathway highlights the critical role of the electron-rich PMB group and the oxidant.

Caption: The core mechanism of DDQ-mediated PMB ether cleavage.

Orthogonality and Selectivity

A significant advantage of DDQ-mediated cleavage is its high degree of chemoselectivity. The reaction conditions are mild and neutral, leaving many other common protecting groups and sensitive functionalities intact.[9][10]

-

High Selectivity: PMB ethers are cleaved much more rapidly than unsubstituted benzyl (Bn) ethers.[5] Similarly, dimethoxybenzyl (DMB) ethers are even more reactive than PMB ethers and can be cleaved selectively in the presence of PMB.[6][10]

-

Orthogonality: The DDQ/H₂O system is orthogonal to a wide array of protecting groups, including silyl (B83357) ethers (TBS, TBDPS), acetals (MOM, THP), esters (acetyl, benzoyl), and carbonates.[1][9]

-

Limitations: While highly selective, DDQ is a powerful oxidant. Substrates containing other electron-rich moieties, such as dienes, trienes, or activated aromatic rings, may undergo unintended oxidation.[1]

Quantitative Data from Experimental Studies

The efficiency of DDQ-mediated cleavage has been demonstrated across a wide range of substrates. The following table, adapted from studies on substituted pyranosides, illustrates typical reaction conditions and yields, highlighting the selectivity of the reaction.[5]

| Entry | Substrate | DDQ (equiv.) | Time (h) | Product(s) & Yield(s) (%) |

| 1 | S-Phenyl 2,4-di-O-benzyl-3-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 2.3 | 3.0 | Mono-ol (63%), Diol (13%) |

| 2 | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | 1.5 | Mono-ol (78%), Diol (14%) |

| 3 | S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 2.3 | 5.0 | Starting Material (58%), Diol (35%) |

| 4 | S-Phenyl 4-O-benzyl-3-O-(4-methoxybenzyl)-2-O-pivaloyl-α-L-thiorhamnopyranoside | 2.3 | 4.0 | Mono-ol (74%), Diol (13%) |

| 5 | S-Phenyl 2,3-di-O-benzyl-4-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 2.3 | 2.0 | Mono-ol (85%), Minor byproducts (11%) |

Table adapted from data presented in literature.[5] "Mono-ol" refers to the product of selective PMB/Nap cleavage; "Diol" refers to the product of subsequent benzyl ether cleavage.

Experimental Protocols

The deprotection can be reliably achieved using straightforward laboratory procedures. A general workflow is outlined below, followed by specific, cited experimental examples.

Caption: A general experimental workflow for PMB deprotection.

This protocol is a composite of common procedures.[5][7]

-

Preparation: The PMB-protected substrate (1.0 equiv.) is dissolved in a biphasic solvent system, typically dichloromethane (B109758) (CH₂Cl₂) and water, in a ratio ranging from 10:1 to 20:1 (v/v). The use of a pH 7 phosphate (B84403) buffer in place of pure water can be beneficial for acid-sensitive substrates. The typical substrate concentration is 0.03–0.1 M.

-

Reaction: The solution is cooled to 0 °C in an ice bath with stirring. DDQ (typically 1.1–1.5 equivalents) is added slowly as a solid or in solution.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for 1 to 4 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize the acidic DDQH₂ byproduct. The mixture is transferred to a separatory funnel, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography to yield the pure alcohol.

"To a solution of SM (1.97 g, 3.95 mmol) in CH₂Cl₂:0.1 M pH 7 sodium phosphate buffer (18:1, 47 mL) at 0 °C was added 2,3-dichloro-5,6-dicyano-p-benzoquinone (1.17 g, 5.14 mmol) slowly as a solid. The reaction was warmed to rt and stirred for 1 h. The crude mixture was directly loaded onto a silica gel column with a top layer of MgSO₄:sand (1:1, 0.5 inches). Elution with 5% to 30% EtOAc in hexanes yielded the product (1.45 g, 97%)."[1]

Conclusion

The oxidative cleavage of p-methoxybenzyl ethers with DDQ is a robust and highly selective deprotection method essential for the synthesis of complex molecules. The mechanism, proceeding through a charge-transfer complex and a single-electron transfer, is favored by the electron-donating nature of the p-methoxy substituent. This reaction's orthogonality to many other protecting groups, combined with its operational simplicity and high yields, solidifies its role as an indispensable tool for researchers in synthetic chemistry and drug development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. kiesslinglab.com [kiesslinglab.com]

- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of methoxybenzyl chloride, a vital reagent in organic synthesis and drug development. This document focuses on the boiling point and density of the ortho-, meta-, and para-isomers, presenting the data in a clear, comparative format. Detailed experimental protocols for the determination of these properties are also provided to ensure accurate and reproducible results in the laboratory.

Core Physical Properties of this compound Isomers

This compound, with the chemical formula C₈H₉ClO, exists as three distinct isomers: 2-methoxybenzyl chloride (ortho-), 3-methoxybenzyl chloride (meta-), and 4-methoxybenzyl chloride (para-). The position of the methoxy (B1213986) group on the benzene (B151609) ring significantly influences the physical properties of each isomer.

Data Summary

The boiling points and densities of the three isomers of this compound are summarized in the table below for easy comparison. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at higher temperatures.

| Isomer | Boiling Point (°C) | Pressure (mmHg) | Density (g/mL) | Temperature (°C) |

| 2-Methoxybenzyl chloride | 85[1] | 1 | 1.125[1][2] | 25[2] |

| 215.2[3] | 760 (calculated) | |||

| 122-124[2] | 26 | |||

| 3-Methoxybenzyl chloride | 124[4][5] | 13 | 1.078[4][5] | 25[4] |

| 4-Methoxybenzyl chloride | 117-118[6][7] | 14 | 1.155[7][8] | 25[7][8] |

| 127[9][10] | 24 | 1.16[6] | Not Specified |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and quality control of this compound. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid and is a common technique in research laboratories.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

Procedure:

-

Add a small amount (approximately 0.5 mL) of the this compound isomer into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Fill the Thiele tube with a high-boiling point liquid to a level just above the side arm.

-

Immerse the thermometer and the attached test tube into the liquid in the Thiele tube, ensuring the sample is fully submerged.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the liquid.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the this compound isomer, ensuring there are no air bubbles. Place the stopper in the pycnometer, allowing any excess liquid to be expelled through the capillary.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer from the water bath, wipe it dry, and record its mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Density (ρ) = Mass of liquid (m) / Volume of pycnometer (V)

Synthesis and Reaction Workflow Visualization

This compound is a key electrophile in many organic reactions. A common application is in the Williamson ether synthesis for the protection of alcohols. The following diagram illustrates the generalized workflow for this reaction.

Caption: Workflow for the Williamson Ether Synthesis using this compound.

This guide provides essential physical data and standardized experimental procedures for working with this compound isomers. Adherence to these protocols will ensure the generation of reliable and consistent results in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. mt.com [mt.com]

- 9. phillysim.org [phillysim.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilicity of Methoxybenzyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzyl chlorides are important reagents and intermediates in organic synthesis, particularly in the construction of complex molecules within the pharmaceutical and materials science industries. Their utility is intrinsically linked to their electrophilicity, which governs their reactivity towards a wide array of nucleophiles. Understanding the factors that modulate the electrophilic character of methoxybenzyl chlorides is paramount for reaction design, optimization, and the prediction of reaction outcomes. This technical guide provides a comprehensive analysis of the electrophilicity of ortho-, meta-, and para-methoxybenzyl chloride, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Core Principle: Electrophilicity and Carbocation Stability

The electrophilicity of benzyl (B1604629) chlorides is largely determined by the stability of the incipient benzylic carbocation formed during nucleophilic substitution reactions. These reactions often proceed through a spectrum of mechanisms, from a pure SN2 pathway, involving a backside attack by the nucleophile on the carbon-chlorine bond, to a pure SN1 pathway, characterized by the rate-determining formation of a carbocation intermediate. For highly reactive benzyl chlorides, such as the methoxy-substituted isomers, the mechanism is often borderline and can be influenced by the solvent, the nucleophile, and the substitution pattern on the aromatic ring.

The methoxy (B1213986) group (-OCH3), a powerful electron-donating group through resonance (mesomeric effect), plays a pivotal role in stabilizing the positive charge of the benzylic carbocation. The position of the methoxy group on the benzene (B151609) ring dictates the extent of this stabilization, thereby directly influencing the electrophilicity of the corresponding methoxybenzyl chloride.

Quantitative Analysis of Electrophilicity: Solvolysis Kinetics

A reliable method for quantifying the electrophilicity of benzyl chlorides is to measure their rates of solvolysis, where the solvent acts as the nucleophile. The first-order rate constants (ksolv) for the solvolysis of ortho-, meta-, and para-methoxybenzyl chloride in a solution of 20% acetonitrile (B52724) in water at 25°C provide a direct comparison of their reactivity.

| Compound | Isomer | ksolv (s-1) in 20% MeCN/H₂O at 25°C[1] |

| 4-Methoxybenzyl chloride | para | 2.2 |

| 2-Methoxybenzyl chloride | ortho | 1.3 x 10-2 |

| 3-Methoxybenzyl chloride | meta | 1.8 x 10-4 |

| Benzyl chloride (unsubstituted) | - | 3.9 x 10-6 |

Data Interpretation:

The data clearly demonstrates a dramatic difference in reactivity among the isomers. The para-isomer is exceptionally reactive, with a solvolysis rate constant approximately 170 times greater than the ortho-isomer and over 12,000 times greater than the meta-isomer. All three isomers are significantly more reactive than the parent benzyl chloride, highlighting the activating effect of the methoxy group.

The Role of Methoxy Group Position: A Mechanistic Insight

The observed reactivity trend can be rationalized by examining the electronic effects of the methoxy group at each position.

Para-Methoxybenzyl Chloride: Maximum Resonance Stabilization

In the para-position, the methoxy group's lone pair of electrons can be delocalized through resonance directly to the benzylic carbon, effectively stabilizing the developing positive charge in the transition state leading to the carbocation. This extensive charge delocalization significantly lowers the activation energy for the SN1 pathway, leading to a very high rate of solvolysis.

Caption: Resonance stabilization in the para-methoxybenzyl carbocation.

Ortho-Methoxybenzyl Chloride: Steric Hindrance and Inductive Effects

For the ortho-isomer, the methoxy group can also donate electrons through resonance. However, its close proximity to the benzylic center introduces steric hindrance, which can impede the planarity of the carbocation and slightly reduce the effectiveness of resonance stabilization. Additionally, the electron-withdrawing inductive effect of the oxygen atom has a more pronounced influence at the ortho position compared to the para position, partially counteracting the resonance donation. These combined factors result in a significantly lower solvolysis rate compared to the para-isomer.

Meta-Methoxybenzyl Chloride: Inductive Effect Dominates

When the methoxy group is in the meta-position, direct resonance donation to the benzylic carbon is not possible. The primary electronic influence is the electron-withdrawing inductive effect of the oxygen atom, which destabilizes the developing positive charge on the benzylic carbon. This leads to a much slower rate of solvolysis compared to the ortho and para isomers, although it is still faster than unsubstituted benzyl chloride due to the overall electron-donating nature of the methoxy group through the aromatic system.

Caption: Hierarchy of electrophilicity among this compound isomers.

Experimental Protocols

The determination of solvolysis rate constants is a critical experimental procedure for quantifying electrophilicity. The following is a detailed methodology adapted from the work of Richard et al. (2011) for the kinetic analysis of benzyl chloride solvolysis.[1]

Objective: To determine the first-order rate constant (ksolv) for the solvolysis of a this compound isomer in 20% (v/v) acetonitrile in water at 25°C.

Materials:

-

This compound isomer (ortho, meta, or para)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Sodium perchlorate (B79767) (for maintaining constant ionic strength, optional)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

-

Constant temperature water bath (25.0 ± 0.1°C)

-

Volumetric flasks, pipettes, and cuvettes/vials

Procedure:

-

Solvent Preparation: Prepare the 20% acetonitrile/water solvent by mixing the appropriate volumes of acetonitrile and deionized water. If maintaining constant ionic strength is desired, dissolve the required amount of sodium perchlorate in the solvent mixture.

-

Stock Solution Preparation: Prepare a stock solution of the this compound isomer in a suitable non-nucleophilic, volatile solvent like dry acetonitrile or acetone. The concentration should be such that upon dilution into the reaction solvent, the final concentration is in the appropriate range for the analytical method being used (typically 0.1-1.0 mM).

-

Kinetic Run Initiation:

-

Equilibrate the 20% acetonitrile/water solvent in the constant temperature water bath.

-

For UV-Vis measurements, place a cuvette containing the solvent in the temperature-controlled cell holder of the spectrophotometer.

-

For HPLC measurements, have the temperature-controlled reaction vessel ready.

-

Initiate the reaction by injecting a small, precise volume of the stock solution of the this compound into the equilibrated solvent and start the timer immediately. Ensure rapid and thorough mixing.

-

-

Data Acquisition:

-

UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where there is a significant difference between the reactant and the product (the corresponding benzyl alcohol). The wavelength should be chosen to give a good dynamic range of absorbance change. Record the absorbance as a function of time.

-

HPLC: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction if necessary (e.g., by dilution in a cold, non-reactive solvent), and inject onto an appropriate HPLC column (e.g., a C18 reverse-phase column). Monitor the disappearance of the reactant peak and/or the appearance of the product peak at a suitable UV wavelength.

-

-

Data Analysis:

-

The reaction follows first-order kinetics. The rate constant (ksolv) can be determined by plotting the natural logarithm of the concentration of the reactant (or a value proportional to it, such as At - A∞ for UV-Vis data) against time.

-

The slope of this linear plot will be equal to -ksolv.

-

Alternatively, non-linear regression analysis of the concentration versus time data can be used to fit the data to a first-order rate equation.

-

Caption: Flowchart of the experimental protocol for determining solvolysis rate constants.

Conclusion

The electrophilicity of this compound is profoundly influenced by the position of the methoxy substituent. The para-isomer exhibits exceptional electrophilicity due to the powerful resonance stabilization of the incipient benzylic carbocation. The ortho-isomer is significantly less electrophilic due to a combination of steric hindrance and the inductive effect of the methoxy group. The meta-isomer is the least electrophilic of the three, as the stabilizing resonance effect is absent, and the destabilizing inductive effect is dominant. This detailed understanding, supported by quantitative kinetic data, provides a robust framework for scientists and researchers in drug development and other fields to effectively utilize these versatile reagents in their synthetic endeavors. The provided experimental protocols offer a practical guide for the quantitative assessment of the electrophilicity of these and other reactive intermediates.

References

Methoxybenzyl Chloride: A Comprehensive Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of methoxybenzyl chloride isomers (2-methoxybenzyl chloride, 3-methoxybenzyl chloride, and 4-methoxybenzyl chloride) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility and provides a comprehensive, generalized experimental protocol for determining precise solubility values.

Introduction

Methoxybenzyl chlorides are important reagents and intermediates in organic synthesis, particularly in the protection of alcohols and amines, and in the synthesis of pharmaceuticals and other complex organic molecules. Their solubility in organic solvents is a critical physical property that dictates their utility in various reaction conditions, purification processes, and formulation development. Understanding the solubility behavior of the different isomers is essential for process optimization and achieving desired reaction outcomes.

Qualitative Solubility of this compound Isomers

While specific quantitative solubility data is scarce, qualitative assessments from various sources indicate the general solubility of this compound isomers in common organic solvents. This information is summarized in the table below. "Soluble" indicates that the compound is known to dissolve in the solvent, though the exact concentration is not specified. "Slightly soluble" suggests a lower, but still useful, degree of solubility.

| Solvent | 2-Methoxybenzyl Chloride | 3-Methoxybenzyl Chloride | 4-Methoxybenzyl Chloride |

| Non-Polar Solvents | |||

| Ether | No Data Available | No Data Available | Soluble |

| Polar Aprotic Solvents | |||

| Acetone | No Data Available | No Data Available | Soluble |

| Dichloromethane (MDC) | No Data Available | No Data Available | Soluble[1] |

| Chloroform | No Data Available | Soluble[2] | Soluble |

| Ethyl Acetate | No Data Available | No Data Available | Soluble[1], Slightly Soluble[3] |

| Polar Protic Solvents | |||

| Methanol (B129727) | No Data Available | Slightly Soluble[2] | Soluble[1][4] |

| Aqueous | |||

| Water | No Data Available | Insoluble | Sparingly soluble, slowly decomposes[3] |

It is important to note that 4-methoxybenzyl chloride is reported to be miscible with methanol and ethyl acetate[4]. The term "miscible" implies solubility in all proportions.

Experimental Protocol for Determination of Solubility

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound isomers in organic solvents. This method is based on the widely accepted isothermal saturation or "shake-flask" method, followed by gravimetric analysis.

Principle

A saturated solution of the this compound isomer is prepared in the chosen organic solvent by allowing the system to reach equilibrium at a constant temperature. A known volume or mass of the saturated solution is then carefully separated from the excess solute, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically, from which the solubility can be calculated.

Materials and Apparatus

-

This compound isomer (2-, 3-, or 4-)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound isomer to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial or flask tightly to prevent solvent evaporation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume (e.g., 1 or 5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish or vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used. Care should be taken to avoid any loss of the solute due to splattering.

-

Once the solvent is completely removed, dry the residue to a constant weight in an oven or vacuum oven at a temperature below the boiling point of the solute.

-

Cool the dish or vial in a desiccator to room temperature before re-weighing.

-

Data Calculation and Presentation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the solute: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the solute)

Solubility in g/100 g of solvent: (Mass of the solute / Mass of the solvent) x 100

Solubility in g/100 mL of solvent: (Solubility in g/100 g of solvent) x Density of the solvent (at the experimental temperature)

Solubility in mol/L: (Mass of the solute in grams / Molecular weight of the solute) / Volume of the solution in Liters

All quantitative data should be presented in a clearly structured table for easy comparison across different solvents and isomers.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: p-Methoxybenzyl (PMB) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities, particularly for primary alcohols, in multi-step organic synthesis. Its popularity stems from its general stability under a range of reaction conditions and, most notably, the option for selective deprotection under mild oxidative or acidic conditions. This attribute allows for orthogonal protection strategies in the synthesis of complex molecules.[1][2] This document provides detailed experimental protocols for the protection of primary alcohols as PMB ethers and their subsequent deprotection.

Protection of Primary Alcohols

The most common method for the introduction of the PMB group onto a primary alcohol is the Williamson ether synthesis.[1][3] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a p-methoxybenzyl halide.[1][3] Alternative methods have also been developed to accommodate substrates with specific sensitivities.

General Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the primary alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the p-methoxybenzyl halide, displacing the halide and forming the PMB ether.

Caption: Williamson Ether Synthesis for PMB Protection.

Experimental Protocol: PMB Protection using NaH and PMB-Br

This protocol is a general procedure for the PMB protection of a primary alcohol using sodium hydride and p-methoxybenzyl bromide.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Methoxybenzyl bromide (PMB-Br) or p-methoxybenzyl chloride (PMB-Cl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF, cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2-4.0 equiv) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution ceases.

-

Slowly add a solution of p-methoxybenzyl bromide (1.1-2.0 equiv) in anhydrous THF to the reaction mixture at 0 °C.

-

The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is then diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash column chromatography to afford the desired PMB-protected alcohol.[1]

Data Presentation: PMB Protection of Primary Alcohols

| Substrate | Base (equiv) | PMB Halide (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutanol | Yb(OTf)₃ (0.05) | PMB-OH (2.0) | CH₂Cl₂ | rt | - | 80 | [4] |

| Primary Alcohol (generic) | NaH (4.0) | PMB-Br (2.0) | THF/DMF | 0 to rt | 1 | 92 | [1] |

| Various primary alcohols | Amberlyst-15 (10% w/w) | Anisyl alcohol (1.2) | Toluene | rt | 4.5 | Good to Excellent | [5] |

| Simple primary alcohols | Lepidine ether/MeOTf | - | Toluene | - | - | Good to Excellent | [6] |

Deprotection of PMB-Protected Primary Alcohols

The PMB group can be cleaved under various conditions, with oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) being a particularly mild and selective method.[1] Acid-catalyzed deprotection is also a common alternative.[7][8]

General Reaction Mechanism: Oxidative Deprotection with DDQ

The deprotection with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction to form a stabilized benzylic cation, which is then quenched by water. The resulting hemiacetal is unstable and collapses to release the free alcohol and p-methoxybenzaldehyde.[1]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for PMB Deprotection using DDQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its stability under a range of conditions and, most notably, its selective removal under mild oxidative conditions. One of the most efficient and common reagents for this deprotection is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is favored for its high chemoselectivity, allowing for the deprotection of PMB ethers in the presence of other protecting groups such as benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBS), acetals (e.g., MOM, THP), and esters.[1][2][3] The reaction proceeds under neutral to slightly acidic conditions, making it compatible with sensitive substrates.[4]

The electron-donating p-methoxy group on the benzyl ring facilitates a selective reaction with the oxidant DDQ, leading to the cleavage of the ether linkage.[1][3] This contrasts with the deprotection of standard benzyl ethers, which typically require harsher conditions like catalytic hydrogenation.

Mechanism of Deprotection

The deprotection of a PMB ether with DDQ proceeds through an oxidative pathway initiated by the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ.[5][6] This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the resonance of the p-methoxybenzyl group.[1][3] Subsequent reaction with water, which is typically present in the reaction mixture, leads to the formation of a hemiacetal intermediate.[1] This intermediate then fragments to release the free alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ, 2,3-dichloro-5,6-dicyano-hydroquinone (DDQH₂).[1][6]

Caption: Mechanism of PMB deprotection using DDQ.

Experimental Protocols

A general procedure for the deprotection of a PMB-protected alcohol using DDQ is outlined below. The specific conditions, such as reaction time and temperature, may need to be optimized for different substrates.

Materials:

-

PMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O) or a pH 7 phosphate (B84403) buffer

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the PMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1 v/v).[1] A common concentration is 0.03 M to 0.1 M. For acid-sensitive substrates, a pH 7 phosphate buffer can be used instead of water.[1][5]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DDQ (typically 1.1 to 1.5 equivalents) to the stirred solution.[1][5] The reaction mixture will often turn dark green or brown upon addition of DDQ.

-

Allow the reaction to warm to room temperature and stir for the required time (typically 1 to 4 hours).[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. The aqueous washes help to remove the acidic DDQH₂ byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Quantitative Data Summary

The efficiency of PMB deprotection with DDQ is substrate-dependent. The following table summarizes representative examples from the literature, showcasing the reaction conditions and yields for various substrates.

| Substrate Type | DDQ (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | 1.1 - 1.5 | CH₂Cl₂ : H₂O (18:1) | 0 to rt | 1 | 97 |

| Secondary Alcohol | 2.3 | CH₂Cl₂ : H₂O (17:1) | 0 to rt | 1.5 | 78 |

| Phenolic Ether | 1.1 | CH₂Cl₂ : pH 7 buffer (18:1) | 0 to rt | 1 | 92 |

| Carbohydrate | 2.3 | CH₂Cl₂ : H₂O (17:1) | 0 to rt | 3 | 63 |

| Complex Natural Product Intermediate | 1.3 | CH₂Cl₂ : H₂O (10:1) | rt | 2 | 85 |

Key Considerations and Troubleshooting

-

Solvent System: The presence of water is crucial for the hydrolysis of the intermediate oxonium ion.[5] Anhydrous conditions may lead to different reaction pathways.[2]

-

Stoichiometry of DDQ: A slight excess of DDQ is generally used to ensure complete conversion.[1] However, for substrates containing other electron-rich functionalities, a large excess of DDQ should be avoided to prevent side reactions.[1][3]

-

Reaction Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. For less reactive substrates, gentle heating may be required.

-

Work-up: The reduced form of DDQ (DDQH₂) is acidic and can be effectively removed by washing the organic layer with a basic aqueous solution like saturated NaHCO₃.[5]

-

Orthogonality: While DDQ is highly selective for PMB ethers, other electron-rich groups such as dienes, trienes, and other easily oxidizable functionalities may react.[1][3] It is important to consider the compatibility of other functional groups present in the substrate. PMB esters are generally stable to DDQ under conditions used for PMB ether cleavage.[7]

Caption: General workflow for PMB deprotection using DDQ.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methoxybenzyl Chloride in the Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal (B13267) of protecting groups for hydroxyl, carboxyl, and amino functionalities, the p-methoxybenzyl (PMB) group, introduced via p-methoxybenzyl chloride (PMB-Cl), stands out for its versatility and reliability.[1] The PMB group offers a robust shield for sensitive functional groups under a variety of reaction conditions, yet it can be selectively removed under mild oxidative or acidic conditions. This unique characteristic allows for orthogonal deprotection strategies, a critical aspect in the multi-step synthesis of complex molecules.[2]

These application notes provide a comprehensive overview of the use of PMB-Cl in natural product synthesis, including detailed experimental protocols, quantitative data for key transformations, and illustrations of reaction pathways and workflows.

Key Advantages of the PMB Protecting Group

-

Stability: PMB ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild bases, making them suitable for complex synthetic sequences.

-

Selective Deprotection: The electron-rich nature of the p-methoxybenzyl group allows for its selective cleavage under oxidative conditions (e.g., with DDQ or CAN) in the presence of other protecting groups like benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers, and acetals.[2]

-

Mild Cleavage Conditions: Besides oxidative cleavage, PMB groups can be removed under acidic conditions (e.g., TFA, TfOH) that are often milder than those required for other benzyl-type ethers.[2][3]

-

Broad Applicability: PMB-Cl can be used to protect a wide range of functional groups, including primary, secondary, and tertiary alcohols, phenols, carboxylic acids, and amines.[2][4]

Data Presentation: Comparison of Protection and Deprotection Methods

The following tables summarize quantitative data for the protection of alcohols with PMB-Cl and the subsequent deprotection of PMB ethers using common methods.

Table 1: Protection of Alcohols with p-Methoxybenzyl Chloride

| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |

| Primary Alcohol | NaH, PMB-Br | THF/DMF | 1 h | 92 | [2] |

| Hindered Secondary Alcohol | PMB-trichloroacetimidate, catalytic acid | Not specified | Not specified | High | [2] |

| Phenol | PMB-Cl, K₂CO₃ | Acetone | 3-6 h | 78-98 | [5] |

Table 2: Deprotection of p-Methoxybenzyl Ethers

| Deprotection Reagent | Substrate Type | Conditions | Solvent | Time | Yield (%) | Reference |

| DDQ | Primary PMB Ether | 0 °C to rt | CH₂Cl₂/pH 7 buffer | 1 h | 97 | [2] |

| TFA | Primary/Secondary PMB Ether | rt | CH₂Cl₂ | 15 min | 88-94 | [2] |

| TfOH | Primary/Secondary PMB Ether | 21 °C | CH₂Cl₂ | 15 min | 88-94 | [2] |

| CAN | Not specified | Not specified | MeCN/H₂O | Not specified | Not specified | Not specified |

| Hydrogenation (for PMB esters) | PMB Ester | Pd(OH)₂, H₂ | Not specified | Not specified | 76 (2 steps) | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with PMB-Cl

This protocol is a standard Williamson ether synthesis for the formation of a PMB ether.

Materials:

-

Alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 equiv)

-

p-Methoxybenzyl bromide (PMB-Br, 2.0 equiv) or p-Methoxybenzyl chloride (PMB-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Sodium methoxide (B1231860) in Methanol (NaOMe in MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF (e.g., 100 mL:30 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add NaH (4.0 equiv) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C until gas evolution ceases.

-

Slowly add a solution of PMB-Br (2.0 equiv) in THF (e.g., 25 mL) at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of 1 M NaOMe in MeOH (e.g., 15 mL).

-

Dilute the mixture with EtOAc (e.g., 300 mL) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel flash chromatography (e.g., hexanes:EtOAc gradient) to afford the PMB-protected alcohol.[2]

Protocol 2: Deprotection of a PMB Ether using DDQ

This method is highly selective for PMB ethers and proceeds under mild, neutral conditions.

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.3 equiv)

-

Dichloromethane (CH₂Cl₂)

-

0.1 M pH 7 sodium phosphate (B84403) buffer

-

Magnesium sulfate (MgSO₄)

-

Sand

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).

-

Cool the solution to 0 °C.

-

Slowly add DDQ (1.3 equiv) as a solid.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Directly load the crude reaction mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

-

Elute with a suitable solvent system (e.g., EtOAc in hexanes gradient) to yield the deprotected alcohol.[2]

Protocol 3: Deprotection of a PMB Ether using Trifluoroacetic Acid (TFA)

This acidic deprotection method is rapid and effective for a range of PMB ethers.

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the PMB-protected alcohol (1.0 equiv) in CH₂Cl₂.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the mixture with CH₂Cl₂ and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the deprotected alcohol.[6]

Applications in Natural Product Synthesis

The strategic application of PMB protection is exemplified in the total synthesis of numerous complex natural products.

(-)-Platencin Synthesis

In the total synthesis of the antibiotic (±)-platencin, a hydroxyl group was protected as a PMB ether. This protection was crucial to allow for subsequent transformations on the molecule. The PMB group was later removed using DDQ in a 53% yield to reveal the free hydroxyl group, which existed in its lactol form. This intermediate was then oxidized to a keto aldehyde, a key step towards the final natural product.[7]

(-)-Zampanolide Synthesis

During the total synthesis of the potent antitumor macrolide (-)-zampanolide, a free allylic alcohol intermediate was protected as a PMB ether. This protection was followed by saponification of an ester to furnish the C1-C9 carboxylic acid fragment in a 62% yield over two steps. The stability of the PMB ether was essential for the successful execution of these transformations.[8]

(+)-Archangiumide Synthesis

In an innovative approach to the total synthesis of the allenic macrolide (+)-archangiumide, the PMB group played a dual role. It served not only as a protecting group for a propargylic alcohol but also as a latent hydride source in a gold-catalyzed rearrangement to form the cycloallene core of the natural product. This highlights the creative and strategic utility of the PMB group beyond simple protection and deprotection.[1][6]

Visualizations

Caption: General workflow for the protection of an alcohol as a PMB ether and its subsequent deprotection.

Caption: Mechanism of alcohol protection using PMB-Cl via Williamson ether synthesis.

Caption: Simplified mechanism of PMB ether deprotection using DDQ.

References

- 1. Total Synthesis of the Allenic Macrolide (+)-Archangiumide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Potent Antitumor Macrolide, (-)-Zampanolide: An Oxidative Intramolecular Cyclization-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application of the p-Methoxybenzyl (PMB) Protecting Group in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in the multi-step synthesis of complex pharmaceutical compounds. Its popularity stems from its relative stability to a range of reaction conditions and, more importantly, the diverse and mild methods available for its removal. The PMB group is most commonly employed to protect alcohols, but it also finds application in the protection of carboxylic acids, amines, and amides.[1][2]

The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring makes the PMB group distinct from the simple benzyl (Bn) group. This electronic feature renders PMB ethers more susceptible to oxidative cleavage, providing an orthogonal deprotection strategy not available for Bn ethers.[1][3] This allows for selective deprotection in molecules containing both PMB and other protecting groups like benzyl ethers, silyl (B83357) ethers (e.g., TBS, TIPS), and acetals (e.g., MOM, THP).[1][4]

Key Advantages of the PMB Protecting Group:

-

Ease of Introduction: The PMB group can be introduced under mild conditions, typically through Williamson ether synthesis using p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) in the presence of a base.[1] For base-sensitive substrates, PMB-trichloroacetimidate can be used under acidic conditions.[3]

-

Stability: PMB ethers are stable to a wide array of non-acidic reagents and reaction conditions commonly employed in organic synthesis.

-